molecular formula C9H10F2IN B8258897 N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline

N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline

Cat. No.: B8258897
M. Wt: 297.08 g/mol
InChI Key: JKCQZNISXNCZIN-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline is a chemical compound that features a difluoroethyl group, an iodine atom, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of amine nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and offers good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

    Coupling Reactions: The difluoroethyl group can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Electrophilic Reagents: For difluoroethylation, hypervalent iodine reagents are commonly used.

    Oxidizing Agents: Various oxidizing agents can be employed for oxidation reactions, such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of substituted anilines, while coupling reactions can produce complex organic molecules with enhanced properties.

Scientific Research Applications

N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline has several scientific research applications:

    Medicinal Chemistry: The difluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules. This compound can be used as a building block for designing new pharmaceuticals with improved pharmacokinetic properties.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in biological studies to investigate the effects of difluoroethyl groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline involves its interaction with specific molecular targets. The difluoroethyl group can act as a hydrogen bond donor, enhancing the binding affinity and specificity of the compound for its target . The iodine atom may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Difluoroethyl)aniline: Lacks the iodine and methyl groups, making it less versatile in certain applications.

    5-Iodo-2-methylaniline: Does not contain the difluoroethyl group, which reduces its lipophilicity and metabolic stability.

    N-(2,2-Difluoroethyl)-aniline derivatives: Various derivatives with different substituents can exhibit distinct properties and applications.

Uniqueness

N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline is unique due to the combination of the difluoroethyl group, iodine atom, and methylaniline moiety. This combination imparts specific physicochemical properties, such as enhanced lipophilicity, metabolic stability, and reactivity, making it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-5-iodo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2IN/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCQZNISXNCZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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